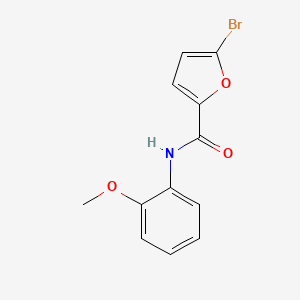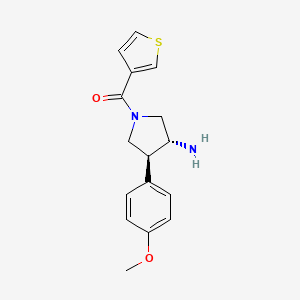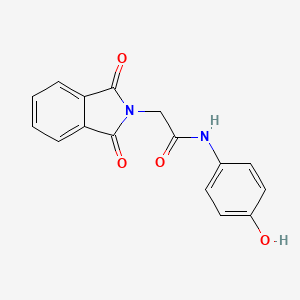amino]pyrimidine-5-carboxylic acid](/img/structure/B5632960.png)
4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as CP-690,550 and is a potent inhibitor of Janus kinase 3 (JAK3). JAK3 is a protein that plays a crucial role in the immune system, and its inhibition has been shown to have therapeutic effects in various diseases.
作用机制
The mechanism of action of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid is through the inhibition of JAK3. JAK3 is a protein that plays a crucial role in the immune system by signaling the production of cytokines, which are involved in inflammation. By inhibiting JAK3, 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid reduces the production of cytokines and thereby reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid are primarily related to its inhibition of JAK3. This inhibition leads to a reduction in the production of cytokines, which are involved in inflammation. As a result, the compound has anti-inflammatory effects and has been shown to improve symptoms in various autoimmune diseases.
实验室实验的优点和局限性
One of the main advantages of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid in lab experiments is its potency as a JAK3 inhibitor. This allows for the use of lower concentrations of the compound, which can reduce the risk of side effects and improve the accuracy of the results.
One of the limitations of the compound is its specificity for JAK3. While this specificity is desirable in some cases, it can limit its use in experiments that require inhibition of other JAK family members.
未来方向
There are several future directions for research on 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid. One area of interest is in the development of more selective JAK3 inhibitors that can avoid off-target effects. Another area of research is in the combination of JAK3 inhibitors with other therapies, such as immune checkpoint inhibitors, to improve their efficacy in cancer treatment.
Additionally, there is ongoing research to investigate the potential of JAK3 inhibition in other diseases, such as multiple sclerosis and psoriasis. Finally, there is interest in the development of new synthetic routes for the compound that can improve its yield and reduce its cost.
合成方法
The synthesis of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid involves several steps. The starting material is 2-chlorophenol, which is converted to 2-chlorophenylacetic acid through a series of reactions. The 2-chlorophenylacetic acid is then reacted with methylamine to produce the corresponding amide. The amide is then reacted with 2-bromo-3-chloropropylamine to produce the desired product.
科学研究应用
The potential applications of 4-[[3-(2-chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid are vast and varied. One of the most promising areas of research is in the treatment of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease. JAK3 inhibition has been shown to reduce inflammation and improve symptoms in these diseases.
Another potential application is in the treatment of various types of cancer. JAK3 inhibition has been shown to have antitumor effects in preclinical studies, and there is ongoing research to investigate its potential as a cancer therapy.
属性
IUPAC Name |
4-[3-(2-chlorophenoxy)propyl-methylamino]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O3/c1-19(14-11(15(20)21)9-17-10-18-14)7-4-8-22-13-6-3-2-5-12(13)16/h2-3,5-6,9-10H,4,7-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKBECMXNKYIKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC1=CC=CC=C1Cl)C2=NC=NC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(2-Chlorophenoxy)propyl](methyl)amino]pyrimidine-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-methyl-2-pyridinyl)acetamide](/img/structure/B5632878.png)


![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5632898.png)

![2-(2,5-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5632921.png)
![N-{2-[(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)amino]ethyl}acetamide](/img/structure/B5632928.png)
![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5632929.png)


![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-fluoroaniline](/img/structure/B5632941.png)
![3-ethoxy-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5632949.png)
![4-methoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5632964.png)
![N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]chromane-3-carboxamide](/img/structure/B5632971.png)